molecular formula C7H10N4O4 B8704980 Methyl (4,6-dimethoxy-1,3,5-triazin-2-yl)carbamate CAS No. 56518-76-4

Methyl (4,6-dimethoxy-1,3,5-triazin-2-yl)carbamate

Cat. No.: B8704980
CAS No.: 56518-76-4
M. Wt: 214.18 g/mol
InChI Key: RLVKLOFHIMTEHE-UHFFFAOYSA-N
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Description

Methyl (4,6-dimethoxy-1,3,5-triazin-2-yl)carbamate is a useful research compound. Its molecular formula is C7H10N4O4 and its molecular weight is 214.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

56518-76-4

Molecular Formula

C7H10N4O4

Molecular Weight

214.18 g/mol

IUPAC Name

methyl N-(4,6-dimethoxy-1,3,5-triazin-2-yl)carbamate

InChI

InChI=1S/C7H10N4O4/c1-13-5-8-4(10-7(12)15-3)9-6(11-5)14-2/h1-3H3,(H,8,9,10,11,12)

InChI Key

RLVKLOFHIMTEHE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Amino-4,6-dimethoxy-1,3,5-triazine (55.3 g) was added portionwise to 50% sodium hydride (38.0 g) in 1000 ml dry tetrahydrofuran at ambient temperature under nitrogen. After the reaction mixture was stirred for 1.25 hours, dimethylcarbonate (50.0 g) was added dropwise. The reaction mixture was stirred 16 hours at ambient temperature under nitrogen and concentrated hydrochloric acid (68 ml) was slowly added followed by 100 ml tetrahydrofuran. Insoluble material was removed via filtration and discarded. The filtrate was dried and the solvent removed under reduced pressure to give a solid which upon crystallization from ethanol afforded 43.9 g of the tital compound, m.p. 118°-122° C.
Quantity
55.3 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
68 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Amino-4,6-dimethoxy-1,3,5-triazine (55.3 g) was added portionwise to 50% sodium hydride (38.0 g) in 1000 ml dry tetrahydrofuran at ambient temperature under nitrogen. After the reaction mixture was stirred for 1.25 hours, dimethylcarbonate (50.0 g) was added dropwise. The reaction mixture was stirred 16 hours at ambient temperature under nitrogen and concentrated hydrochloric acid (68 ml) was slowly added followed by 100 ml tetrahydrofuran. Insoluble material was removed via filtration and discarded. The filtrate was dried and the solvent removed under reduced pressure to give a solid which upon crystallization from ethanol afforded 43.9 g of the title compound, m.p. 118°-122° C.
Quantity
55.3 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
68 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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